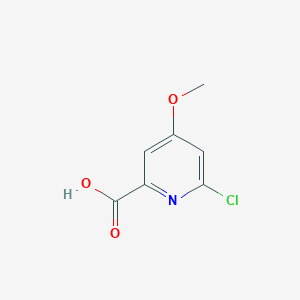

6-Chloro-4-methoxypicolinic acid

Beschreibung

Historical Context and Significance of Picolinic Acid Derivatives in Chemical Sciences

Picolinic acid, a simple pyridinecarboxylic acid, and its derivatives have a rich history in the chemical sciences. nih.govwikipedia.org Their ability to bind to metal ions was recognized early on, leading to their use in analytical chemistry and as catalysts. nih.govorgsyn.org The exploration of picolinic acid derivatives has expanded significantly over time, with these compounds now playing crucial roles in the development of pharmaceuticals and agrochemicals. nih.govnih.gov The core structure of picolinic acid provides a scaffold that can be readily modified, allowing chemists to fine-tune the properties of the resulting molecules for specific applications. nih.gov The synthesis of isoniazid (B1672263) in 1912, a key drug in the treatment of tuberculosis, from a pyridinecarboxylic acid derivative, marked a significant milestone, although its medicinal properties were not recognized for several decades. wikipedia.org This historical success underscored the vast potential of this class of compounds and continues to inspire research. nih.govnih.gov

Structural Classification and Functional Group Relevance of 6-Chloro-4-methoxypicolinic Acid

This compound is a substituted picolinic acid. labsolu.cacymitquimica.com Its chemical structure consists of a pyridine (B92270) ring with a carboxylic acid (-COOH) group at the 2-position, a chloro (-Cl) group at the 6-position, and a methoxy (B1213986) (-OCH3) group at the 4-position. labsolu.cacymitquimica.comcalpaclab.com This specific arrangement of functional groups gives the molecule its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClNO3 calpaclab.com |

| Molecular Weight | 187.58 g/mol cymitquimica.comcalpaclab.com |

| CAS Number | 88912-21-4 labsolu.cacalpaclab.com |

| Appearance | White to off-white solid chemicalbook.com |

| Boiling Point (Predicted) | 360.1±37.0 °C chemicalbook.com |

| Density (Predicted) | 1.430 g/cm³ chemicalbook.com |

| pKa (Predicted) | 3.15±0.10 chemicalbook.com |

Interdisciplinary Research Landscape of Substituted Pyridine Carboxylic Acids in Medicinal and Agrochemical Fields

The field of substituted pyridine carboxylic acids is a vibrant and interdisciplinary area of research, with significant contributions to both medicine and agriculture. nih.govnih.gov The versatility of the pyridine carboxylic acid scaffold allows for the creation of a vast library of compounds with diverse biological activities. nih.gov

In medicinal chemistry, these compounds are investigated for their potential to treat a wide range of diseases. nih.govnih.gov They are key components in the development of enzyme inhibitors, which are molecules that can block the activity of specific enzymes involved in disease processes. nih.govnih.gov For example, some substituted pyridine carboxylic acids have been explored as potential treatments for cancer and inflammatory conditions. nih.gov The ability to easily modify the substituents on the pyridine ring allows researchers to optimize the potency and selectivity of these compounds for their intended biological targets. nih.gov

In the agrochemical industry, substituted pyridine carboxylic acids are crucial for developing new herbicides and pesticides. semanticscholar.org These compounds can be designed to selectively target weeds or pests while being safe for crops and the environment. The development of trifluoromethylpyridine derivatives, for instance, has led to the creation of several successful agrochemicals. semanticscholar.org Research in this area focuses on synthesizing new derivatives with improved efficacy, broader spectrum of activity, and better environmental profiles. semanticscholar.org The continuous exploration of substituted pyridine carboxylic acids highlights their enduring importance in addressing global challenges in health and food security.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBUWIYWLUXEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629520 | |

| Record name | 6-Chloro-4-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-21-4 | |

| Record name | 6-Chloro-4-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 4 Methoxypicolinic Acid

Advanced Synthetic Routes to 6-Chloro-4-methoxypicolinic Acid

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. The construction of the substituted pyridine (B92270) ring is the cornerstone of this process, with several strategies available, each with its own set of advantages and challenges.

Multi-Step Synthetic Strategies and Reaction Sequence Optimization

A common approach to synthesizing polysubstituted pyridines like this compound involves the modification of a pre-existing pyridine ring. One potential pathway starts from commercially available and relatively inexpensive pyridine derivatives, which are then functionalized in a series of sequential reactions.

A plausible synthetic route could commence with a highly chlorinated pyridine precursor, such as 2,4,6-trichloropyridine. google.comsigmaaldrich.com The synthesis of this precursor itself can be achieved through the chlorination of pyridine or the oxidation and subsequent chlorination of 2,6-dichloropyridine. google.com The reactivity of the chlorine atoms on the pyridine ring differs based on their position, allowing for selective substitution. The chlorine at the 4-position is generally the most susceptible to nucleophilic substitution.

Precursor Chemistry and Starting Material Selection for Pyridine Ring Construction

Another potential starting material could be 2,6-dichloro-4-methylnicotinonitrile. The methoxy (B1213986) group can be introduced by nucleophilic substitution of one of the chlorine atoms with sodium methoxide (B1231860). chemicalbook.com The nitrile group can then be hydrolyzed to a carboxylic acid.

The following table outlines a hypothetical multi-step synthesis starting from 2,4,6-trichloropyridine, based on known chemical transformations of pyridine derivatives.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | 2,4,6-Trichloropyridine | NaOMe, MeOH, reflux | 2,6-Dichloro-4-methoxypyridine | Selective methoxylation at the 4-position. |

| 2 | 2,6-Dichloro-4-methoxypyridine | CuCN, DMF, heat | 2-Cyano-6-chloro-4-methoxypyridine | Introduction of a nitrile group at the 2-position. |

| 3 | 2-Cyano-6-chloro-4-methoxypyridine | H₂SO₄, H₂O, heat | This compound | Hydrolysis of the nitrile to a carboxylic acid. nih.gov |

Process Efficiency, Yield Enhancement, and Scalability Considerations in Chemical Synthesis

For any synthetic route to be industrially viable, considerations of process efficiency, yield, and scalability are paramount. In the context of this compound synthesis, this involves:

Yield Enhancement: Each step in the multi-step synthesis must be optimized to maximize the yield of the desired product. This can be achieved by fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reactants. For instance, in the methoxylation step, controlling the temperature and using the correct equivalents of sodium methoxide can prevent undesired side reactions.

Process Efficiency: Minimizing the number of synthetic steps and purification procedures is key to improving process efficiency. Developing a "one-pot" synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency.

Derivatization and Functionalization of this compound

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives, including esters and amides.

Esterification Reactions and Synthesis of Ester Derivatives (e.g., Methyl 6-chloro-4-methoxypicolinate)

Esterification of this compound can be readily achieved through various standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com

For the synthesis of Methyl 6-chloro-4-methoxypicolinate, the reaction would involve treating this compound with methanol (B129727) and a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used as the solvent. masterorganicchemistry.com Alternatively, removal of water as it is formed can also shift the equilibrium to favor the product.

Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. Reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) would yield 6-chloro-4-methoxypicolinoyl chloride. chemicalbook.com This acid chloride can then be reacted with methanol to give the corresponding methyl ester with high efficiency. chemicalbook.com

The table below summarizes the key aspects of the Fischer esterification for the synthesis of Methyl 6-chloro-4-methoxypicolinate.

| Reaction | Substrates | Reagents and Conditions | Product | Key Considerations |

| Fischer Esterification | This compound, Methanol | Catalytic H₂SO₄ or HCl, reflux | Methyl 6-chloro-4-methoxypicolinate nih.gov | Reversible reaction; use of excess methanol as solvent to drive equilibrium. masterorganicchemistry.com |

| Acid Chloride Route | This compound | 1. SOCl₂, heat 2. Methanol | Methyl 6-chloro-4-methoxypicolinate nih.gov | Reaction proceeds via a highly reactive acid chloride intermediate, often leading to higher yields and faster reaction times. chemicalbook.com |

Amidation and Synthesis of Amide Derivatives

The synthesis of amide derivatives of this compound can be accomplished by reacting the carboxylic acid or its activated form with ammonia (B1221849) or a primary or secondary amine.

A direct reaction between the carboxylic acid and an amine is generally not efficient as it leads to the formation of a stable ammonium (B1175870) carboxylate salt. Heating this salt to high temperatures can lead to the formation of the amide, but this method is often harsh and not widely applicable.

A more common and milder approach is to first activate the carboxylic acid. Similar to the esterification, this can be done by converting it to the acid chloride using thionyl chloride. rsc.orglibretexts.org The resulting 6-chloro-4-methoxypicolinoyl chloride is a highly reactive acylating agent that readily reacts with ammonia or amines to form the corresponding primary, secondary, or tertiary amides in good yields. rsc.orglibretexts.org A patent for the synthesis of 4-Chloro-N-methylpicolinamide from the corresponding acid chloride demonstrates the feasibility of this approach for related chloropyridine carboxamides. chemicalbook.comgoogle.com

The table below outlines the general procedure for the synthesis of amide derivatives of this compound.

| Reaction | Substrates | Reagents and Conditions | Product | Key Considerations |

| Amidation via Acid Chloride | This compound, Amine (e.g., NH₃, RNH₂, R₂NH) | 1. SOCl₂, heat 2. Amine | 6-Chloro-4-methoxypicolinamide (or N-substituted amide) | The acid chloride is highly reactive and susceptible to hydrolysis, requiring anhydrous reaction conditions. rsc.orglibretexts.org |

Selective Modification of Halogen and Methoxy Substituents

The presence of both a chloro and a methoxy group on the picolinic acid scaffold offers distinct opportunities for selective chemical manipulation. The chlorine atom at the C6 position and the methoxy group at the C4 position exhibit different reactivities, allowing for their targeted modification.

The C6-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This pathway is fundamental for introducing a wide array of functional groups. The reactivity of the chloropyridine is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride, leading to the formation of new C-N, C-O, and C-S bonds, respectively. For instance, an efficient method for the C6-functionalization of related 6-chloropurine (B14466) nucleosides with various mild nucleophiles has been developed using microwave irradiation under solvent-free conditions, a technique applicable to this compound. rsc.org The choice of reaction conditions, such as solvent, temperature, and the presence of a base or catalyst, can be crucial for achieving high yields and selectivity. chemrxiv.orgnih.gov

Conversely, the 4-methoxy group, an ether linkage, can be cleaved to reveal a hydroxyl group. This transformation is typically achieved under strong acidic conditions or by using specific Lewis acids. Reagents like boron tribromide (BBr₃) are particularly effective for the selective cleavage of aryl methyl ethers. nih.gov Other common reagents include strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orgopenstax.org The resulting 4-hydroxy-6-chloropicolinic acid is a versatile intermediate, as the hydroxyl group can be further functionalized, for example, through etherification or esterification.

The table below summarizes representative conditions for these selective modifications, drawing parallels from similarly substituted heterocyclic systems.

| Modification Target | Reaction Type | Typical Reagents & Conditions | Resulting Moiety | Reference Example |

| C6-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), Base (e.g., K₂CO₃), DMSO, Heat | C6-Amino (R-NH-) | Substitution on 6-chloropurines rsc.org |

| C6-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Alcohols (R-OH), NaH, THF | C6-Alkoxy (R-O-) | General SNAr on chloro-heterocycles chemrxiv.org |

| C4-Methoxy Group | Ether Cleavage | Boron Tribromide (BBr₃), Dichloromethane (DCM) | C4-Hydroxy (-OH) | BBr₃-mediated cleavage on pyrimidines nih.gov |

| C4-Methoxy Group | Ether Cleavage | Hydrobromic Acid (HBr) or Hydroiodic Acid (HI), Heat | C4-Hydroxy (-OH) | General ether cleavage masterorganicchemistry.comlibretexts.org |

Pyridine Ring Functionalization and Introduction of Novel Moieties

Beyond the modification of existing substituents, the pyridine ring of this compound can be directly functionalized to introduce novel moieties. Modern synthetic methods, particularly C-H bond functionalization, have become powerful tools for derivatizing heteroaromatic cores without the need for pre-installed leaving groups. rsc.org

Direct C-H functionalization strategies allow for the introduction of alkyl, aryl, or other functional groups at positions not occupied by the chloro, methoxy, or carboxylic acid groups. For pyridines, which are electron-deficient, radical-mediated reactions like the Minisci reaction are particularly effective for introducing alkyl groups. Another approach involves a sequence of C-H bond fluorination followed by nucleophilic aromatic substitution of the newly installed fluoride, enabling the introduction of various functionalities at the position alpha to the ring nitrogen. acs.org

The table below outlines some modern approaches to pyridine ring functionalization that are applicable to the this compound framework.

| Functionalization Strategy | Reaction Type | Typical Reagents & Conditions | Position of Functionalization | Reference Example |

| C-H Activation/Fluorination | Electrophilic Fluorination | AgF₂, Acetonitrile | C2 (if vacant) or other activated C-H | Late-stage functionalization of pyridines acs.org |

| Nucleophilic Substitution of Fluoride | SNAr | Nucleophiles (R-OH, R-NH₂, etc.), Mild Base | Position of installed Fluorine | Sequential C-H fluorination and SNAr acs.org |

| Radical Alkylation | Minisci-type Reaction | Alkyl Radicals (from carboxylic acids, etc.), Ag⁺, Persulfate | C2, C3, C5 (depending on directing effects) | Radical mediated C-H functionalization nih.gov |

| Direct Arylation | Transition-Metal Catalysis | Aryl Halides, Pd or Cu catalyst, Base | Various C-H positions | C-H activation on fused heterocycles mdpi.com |

Stereoselective Synthesis and Chiral Control in this compound Derivatives

Achieving stereochemical control is a cornerstone of modern synthetic chemistry, particularly for applications in life sciences and materials. For derivatives of this compound, stereoselective synthesis primarily involves reactions that create chiral centers from the prochiral pyridine ring or transformations of the substituents that introduce chirality.

A prominent strategy is the catalytic asymmetric dearomatization of the pyridine ring. mdpi.com In this approach, the aromatic pyridine acts as an electrophile. Activation of the pyridine, often by N-alkylation or coordination to a Lewis acid, facilitates a nucleophilic attack. By using a chiral catalyst system, this addition can be rendered stereoselective, leading to the formation of chiral dihydropyridines or related saturated heterocycles. For example, the combination of a copper(I) source and a chiral bisphosphine ligand can catalyze the asymmetric addition of Grignard reagents to activated pyridines. mdpi.com

While specific examples starting directly from this compound are not prevalent in the literature, the established methodologies for other pyridine systems are directly applicable. The carboxylic acid group could be converted to an ester or amide, and then a catalytic asymmetric dearomatizing reaction could be performed to generate derivatives with multiple stereocenters.

| Stereoselective Approach | Key Transformation | Catalyst/Reagent System | Chiral Product Type | Reference Principle |

| Catalytic Asymmetric Dearomatization | Nucleophilic addition to activated pyridine | Cu(I) / Chiral Ligand (e.g., Ph-BPE) + Grignard Reagent | Chiral Dihydropyridines | Asymmetric dearomatization of pyridines mdpi.com |

| Diastereoselective Reduction | Reduction of the pyridine ring | Chiral Reducing Agents or Substrate Control | Chiral Piperidines | General principles of stereoselective reduction |

| Asymmetric Alkynylation | Addition to N-alkylpyridinium ion | Chiral Catalyst + Alkynyl Nucleophile | Chiral Dihydropyridines | Asymmetric alkynylation of pyridinium (B92312) ions mdpi.com |

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis is pivotal in the efficient and environmentally benign synthesis of complex molecules. For this compound and its analogs, catalytic methods can be applied to both the construction of the picolinic acid core and its subsequent modification.

The synthesis of the picolinic acid scaffold itself can be achieved through catalytic oxidation of a corresponding methylpyridine (picoline). For instance, a catalyst composed of titanium dioxide (TiO₂) and vanadium pentoxide (V₂O₅) on a silicon carbide (SiC) support has been patented for the selective gas-phase oxidation of picoline to picolinic acid. google.com

Furthermore, multi-component reactions (MCRs) offer a highly efficient, atom-economical route to substituted pyridines. Recently, novel heterogeneous catalysts, such as the metal-organic framework (MOF) UiO-66(Zr)-N(CH₂PO₃H₂)₂, have been developed for the synthesis of picolinate (B1231196) and picolinic acid derivatives from simple acyclic precursors. rsc.orgresearchgate.net

Transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also instrumental in synthesizing analogs by forming new carbon-carbon bonds on the pyridine ring, as demonstrated in the synthesis of various aminopicolinic acids. umsl.edu

| Catalytic Method | Application | Catalyst System | Reaction Type | Reference Example |

| Selective Oxidation | Synthesis of Picolinic Acid Core | V₂O₅/TiO₂ on SiC | Oxidation of Picoline | Catalytic synthesis of picolinic acid google.com |

| Multi-Component Reaction | Synthesis of Picolinate Derivatives | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Condensation/Cyclization | MOF-catalyzed synthesis of picolinates rsc.orgresearchgate.net |

| Cross-Coupling | Functionalization of Halogenated Pyridines | Pd/Cu catalysts | Sonogashira Coupling | Synthesis of aminopicolinic acids umsl.edu |

| Catalytic Hydrogenation | Reduction of Nitro/Cyano Groups | Pd/C | Reduction | Synthesis of aminopicolinic acids umsl.edu |

Computational Chemistry and Quantum Chemical Investigations of 6 Chloro 4 Methoxypicolinic Acid

Theoretical Frameworks and Methodologies in Computational Studies

The foundation of modern computational analysis lies in quantum mechanics, with various methods developed to approximate solutions to the Schrödinger equation for complex molecules.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a predominant computational method used for investigating the electronic structure of molecules. This approach is favored for its balance of accuracy and computational efficiency. A typical study would employ a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines principles from both Hartree-Fock theory and DFT.

The choice of a basis set is crucial for the accuracy of the calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing chlorine, methoxy (B1213986), and carboxylic acid functional groups, a Pople-style basis set like 6-311++G(d,p) is often employed. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in the orbital shapes, which is essential for describing chemical bonds accurately.

Advanced Quantum Chemical Algorithms and Software Applications

The implementation of these theoretical methods requires sophisticated software. The Gaussian suite of programs is a widely recognized tool for performing high-level quantum chemical calculations. Other common software packages include ORCA, GAMESS, and Spartan. These programs utilize advanced algorithms to solve the complex mathematical equations involved in DFT, enabling the optimization of the molecule's geometry to its lowest energy state and the subsequent calculation of its various electronic properties.

Electronic Structure and Molecular Orbital Analysis

Once the molecule's geometry is optimized, its electronic properties can be analyzed in detail. This involves examining the molecular orbitals, charge distribution, and reactivity indicators.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For 6-Chloro-4-methoxypicolinic acid, a visualization of the HOMO and LUMO would show the regions of the molecule where these electron donation and acceptance activities are most likely to occur.

Electrostatic Potential Surfaces and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating different electrostatic potential values. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), susceptible to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the carboxyl and methoxy groups and the nitrogen atom of the pyridine (B92270) ring, highlighting them as potential sites for interaction with electrophiles.

Global Reactivity Descriptors: Hardness, Chemical Potential, and Electrophilicity Index

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η).

These calculated values would provide a quantitative assessment of the chemical behavior of this compound.

While the framework for this analysis is clear, the specific quantitative results for this compound await investigation by the scientific community. Such a study would be valuable for understanding its chemical properties and potential applications.

Solvent Effects on Molecular and Electronic Properties of this compound

The surrounding solvent medium can significantly influence the molecular structure, electronic properties, and reactivity of a solute. nih.gov For this compound, computational studies employ various solvent models to simulate these effects, providing insights into its behavior in different chemical environments. These interactions, ranging from non-specific electrostatic effects to specific hydrogen bonds, alter the molecule's conformational preferences, electronic distribution, and acid-base properties.

Implicit and Explicit Solvent Models in Theoretical Predictions

In computational chemistry, solvent effects are primarily modeled using two major approaches: implicit and explicit solvent models. chemicalbook.com

Implicit Solvent Models , also known as continuum models, represent the solvent as a continuous, structureless medium with a defined dielectric constant (ε). pdx.edu This approach is computationally efficient, as it avoids the need to simulate individual solvent molecules, allowing for the study of larger systems and longer timescales. pdx.edurhhz.net Common implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). pdx.edu These models create a cavity in the dielectric continuum to accommodate the solute molecule and calculate the solvation free energy based on the electrostatic interactions between the solute's charge distribution and the polarized continuum. rhhz.net While effective for capturing bulk electrostatic effects, implicit models may not accurately represent specific, short-range interactions like hydrogen bonding. rhhz.net

Explicit Solvent Models provide a more detailed and physically realistic representation by treating individual solvent molecules as distinct entities. chemicalbook.com In this approach, the solute molecule is placed in a box containing a large number of solvent molecules, and the interactions are calculated using quantum mechanics (QM) or, more commonly, molecular mechanics (MM) force fields. rhhz.net This method is essential for studying systems where specific solute-solvent interactions, such as hydrogen bonds, are critical to the molecular properties or reaction mechanism. rhhz.net However, the high computational cost associated with simulating a large number of solvent molecules and the need for extensive conformational sampling are significant drawbacks. rhhz.net

Hybrid models (QM/MM) offer a compromise by treating the solute and a few key solvent molecules in the first solvation shell with a high level of quantum mechanical theory, while the bulk solvent is treated with a more efficient implicit model or MM force fields. chemicalbook.com

Solvation Energy and Conformational Stability Analysis

Solvation energy is the free energy change associated with transferring a molecule from a vacuum to a solvent. It is a critical factor in determining the conformational stability of flexible molecules like this compound. rsc.org The molecule's conformation can vary, primarily due to the rotation around the C2-C(OOH) single bond, which dictates the orientation of the carboxylic acid group relative to the pyridine ring and the nitrogen atom.

Computational analysis of substituted picolinic acids reveals that the relative stability of different conformers can be significantly altered by the solvent. rsc.org In the gas phase or non-polar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen may be favored. However, in polar, protic solvents like water or ethanol, intermolecular hydrogen bonds between the solute and solvent molecules can disrupt the intramolecular interactions. nih.gov

The solvation process can be broken down into contributions from electrostatic interactions, dispersion forces, and the energy required to create a cavity in the solvent. rsc.org

Electrostatic Effects : Polar solvents will preferentially stabilize conformers with larger dipole moments. Calculations on similar aromatic aldehydes have shown that electrostatic effects are the most significant contributor to solvation energy. rsc.org

Specific Interactions : Solvents capable of hydrogen bonding can form strong, specific interactions with the carboxylic acid group and the pyridine nitrogen, influencing the rotational barrier and the most stable conformation. nih.gov

Molecular dynamics simulations on similar carboxylic acids in various organic solvents have shown that strong solute-solvent interactions (e.g., in ethanol) can prevent the formation of solute dimers, which are common in less interactive solvents (e.g., chloroform). nih.gov This directly impacts which molecular arrangement is most stable in solution and, consequently, which polymorph may crystallize. nih.gov For this compound, polar solvents are expected to stabilize conformations where the carboxylic acid group is exposed to the solvent, facilitating intermolecular hydrogen bonding.

Influence on Acidity (pKa) and Proton Transfer Mechanisms

The acidity, or pKa value, of a carboxylic acid is profoundly influenced by its solvent environment. The dissociation of a proton from the carboxylic acid group results in a negatively charged carboxylate ion. Polar solvents, particularly water, are highly effective at stabilizing this charged species through solvation, thereby facilitating proton dissociation and lowering the pKa (increasing acidity).

Computational methods are widely used to predict pKa values by calculating the free energy change (ΔG) of the deprotonation reaction in solution. nih.gov Accurate pKa prediction is highly dependent on the solvation model used, as the free energy of solvation for the neutral acid and its conjugate base can differ substantially. mdpi.com

For this compound, the predicted pKa is approximately 3.15. chemicalbook.com This value reflects the electronic effects of the substituents on the pyridine ring—the electron-withdrawing effects of the chlorine atom and the pyridine nitrogen tend to increase acidity, while the electron-donating effect of the methoxy group may slightly decrease it.

The general mechanism for calculating pKa involves the following thermodynamic cycle:

Calculation of the gas-phase deprotonation energy.

Calculation of the solvation free energies for both the protonated acid (HA) and the deprotonated anion (A⁻).

Calculation of the solvation free energy of the proton (H⁺), which is often a well-established experimental value for a given solvent.

Spectroscopic Parameter Prediction and Theoretical Validation

Computational quantum chemistry provides powerful tools for predicting spectroscopic parameters, which can be used to validate experimental data and provide detailed structural assignments. Density Functional Theory (DFT) is a common method for calculating NMR chemical shifts and vibrational frequencies for molecules like this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Structural Assignment

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable tool for confirming molecular structures. rhhz.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the isotropic magnetic shielding constants of nuclei. nih.gov These calculated shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the chloro, methoxy, and carboxylic acid substituents on the pyridine ring.

¹³C NMR : The carbon atoms of the pyridine ring are expected to have shifts greater than 100 ppm. The C4 carbon, attached to the electron-donating methoxy group, would be shielded (shifted upfield), while the C6 carbon, bonded to the electronegative chlorine atom, would be significantly deshielded (shifted downfield). The carboxylic acid carbon (C7) typically appears in the 160-170 ppm range.

¹H NMR : The two protons on the pyridine ring (H3 and H5) will appear as singlets or narrow doublets. Their chemical shifts are influenced by the adjacent substituents. The methoxy group protons will appear as a sharp singlet, typically in the 3.8-4.0 ppm range. The carboxylic acid proton is often broad and its chemical shift is highly dependent on solvent and concentration.

Excellent linear correlations between DFT-calculated and experimental chemical shifts have been demonstrated for a wide range of organic molecules, often allowing for unambiguous assignment of complex spectra. mdpi.commdpi.com Calculations are frequently performed using a specific solvent model (e.g., CPCM with chloroform or DMSO) to better replicate experimental conditions. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are theoretical values based on DFT calculations and principles of substituent effects. Experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H3 | ~7.3 - 7.5 | C2 | ~148 - 152 |

| H5 | ~7.0 - 7.2 | C3 | ~110 - 114 |

| -OCH₃ | ~3.9 - 4.1 | C4 | ~165 - 169 |

| -COOH | ~12.0 - 13.5 (variable) | C5 | ~108 - 112 |

| C6 | ~150 - 154 | ||

| -COOH | ~164 - 168 | ||

| -OCH₃ | ~55 - 58 |

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov DFT calculations can accurately predict these vibrational frequencies, aiding in the assignment of experimental spectra. nih.gov Theoretical frequency calculations are typically performed on the optimized geometry of the molecule. nih.gov To account for anharmonicity and other systematic errors in the calculations, the computed wavenumbers are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

The vibrational spectrum of this compound is characterized by modes associated with its functional groups:

Carboxylic Acid Group : The C=O stretch is a very strong and characteristic band in the IR spectrum, typically appearing around 1700-1750 cm⁻¹. nih.gov The O-H stretch gives rise to a very broad absorption in the 2500-3300 cm⁻¹ region.

Pyridine Ring : Ring stretching vibrations (C=C and C=N) occur in the 1400-1650 cm⁻¹ region.

Methoxy Group : The C-O-C asymmetric and symmetric stretching vibrations are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. researchgate.net

C-Cl Group : The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region.

Theoretical calculations also provide the intensities of IR and Raman bands, which helps in distinguishing between different vibrational modes. researchgate.net For instance, the C=O stretch is strong in the IR but may be weaker in the Raman spectrum, while aromatic ring breathing modes are often strong in Raman. Comparing the calculated spectra for different possible conformers or dimers with the experimental spectrum can provide insights into the dominant molecular structure in the solid state or in solution. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are representative frequency ranges based on DFT calculations for similar molecules. The IR/Raman activity and intensity are qualitative predictions.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Strong | Weak |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium | Strong |

| C-H stretch (Methoxy) | 2980 - 2850 | Medium | Medium |

| C=O stretch (Carboxylic Acid) | 1750 - 1700 | Very Strong | Medium |

| C=C / C=N Ring stretch | 1650 - 1400 | Strong | Strong |

| C-O-C asymm. stretch (Ether) | 1270 - 1240 | Strong | Weak |

| C-O-C symm. stretch (Ether) | 1060 - 1030 | Medium | Medium |

| C-Cl stretch | 800 - 600 | Strong | Strong |

UV-Visible Absorption Spectra Simulation and Electronic Transitions

The study of a molecule's interaction with ultraviolet and visible light is crucial for understanding its electronic structure and potential applications in materials science and photochemistry. The simulation of the UV-Visible absorption spectrum for this compound would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This computational method allows for the prediction of the wavelengths at which the molecule absorbs light and the intensity of these absorptions.

The simulations provide data on the principal electronic transitions, which are the movements of electrons from occupied molecular orbitals to unoccupied ones upon light absorption. For a molecule like this compound, key transitions would likely involve the π electrons of the pyridine ring and the lone pair electrons on the nitrogen, oxygen, and chlorine atoms. The most significant transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of these transitions helps to characterize the nature of the excited states. For instance, transitions can be classified as π→π* or n→π*, each having distinct energies and intensities that define the molecule's photochemical behavior. The calculated absorption maxima (λmax), oscillator strengths (f), and the specific orbitals involved in each transition are key parameters obtained from these simulations.

Table 1: Simulated UV-Visible Absorption Data (Illustrative) (Note: The following data is illustrative for a hypothetical analysis of this compound, as specific published data is not available.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

|---|---|---|---|

| 285 | 0.45 | HOMO -> LUMO | π -> π* |

| 240 | 0.21 | HOMO-1 -> LUMO | π -> π* |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are fundamental to its chemical reactivity and biological activity. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms (conformers) and the energy barriers for conversion between them. This is often achieved by systematically rotating the rotatable bonds, such as the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group, and calculating the potential energy at each step.

The resulting potential energy surface reveals the global minimum energy conformation, representing the most probable structure of the molecule, as well as other local minima. These calculations provide insights into the preferred spatial orientation of the functional groups, which can be influenced by steric hindrance and intramolecular interactions like hydrogen bonding.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and bonds at a given temperature, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent). These simulations are crucial for understanding the molecule's behavior in realistic conditions, providing information on its structural stability and the accessibility of different conformations.

Non-Linear Optical (NLO) Properties and Molecular Engineering for Advanced Materials

Non-linear optical (NLO) materials are of great interest for applications in modern photonics and optoelectronics, including optical switching and data storage. Computational methods are essential for predicting the NLO properties of molecules like this compound and guiding the design of new materials.

The key NLO properties, such as the first-order hyperpolarizability (β), are calculated using quantum chemical methods. A high β value indicates a strong NLO response. For organic molecules, a significant NLO response often arises from a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the methoxy group acts as an electron donor, while the carboxylic acid and the electronegative chlorine atom act as electron-withdrawing groups, all attached to the π-system of the pyridine ring.

The HOMO-LUMO energy gap is another critical parameter; a smaller gap generally correlates with higher polarizability and a larger hyperpolarizability. Computational studies can systematically modify the molecular structure—for example, by changing the substituent groups—to understand structure-property relationships. This "molecular engineering" approach allows for the rational design of new molecules with enhanced NLO properties, optimizing them for specific applications in advanced materials.

Table 2: Calculated NLO Properties (Illustrative) (Note: The following data is illustrative for a hypothetical analysis of this compound, as specific published data is not available.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 2.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 1.2 x 10⁻³⁰ esu |

Biological and Pharmacological Research Applications of 6 Chloro 4 Methoxypicolinic Acid Derivatives

Medicinal Chemistry and Drug Discovery Initiatives

The 6-chloro-4-methoxypicolinic acid framework serves as a valuable scaffold in medicinal chemistry for generating diverse molecular libraries. Its derivatives have been investigated for their potential to interact with various biological targets, leading to the identification of compounds with promising therapeutic properties.

Design and Synthesis of Novel Pharmaceutical Agents Based on this compound Scaffold

The synthesis of novel pharmaceutical agents often begins with a core structure, or scaffold, which is systematically modified to create a range of derivatives. The 6-chloro-4-methoxypyridine unit is a key component in many such synthetic endeavors. For instance, related structures like quinolines and quinazolines, which incorporate a similar substituted benzene (B151609) ring fused to a nitrogen-containing ring, are subjects of extensive synthetic exploration.

A common strategy involves multi-step reactions starting from commercially available materials. For example, the synthesis of 4,6-disubstituted quinazoline (B50416) derivatives has been achieved through a sequence starting with anthranilic acid. nih.gov This process includes acylation, cyclization to form a benz-oxazinone intermediate, treatment with ammonia (B1221849) to yield a 2-substituted benzamide, followed by another cyclization, chlorination, and finally, coupling with amino acids to produce the target derivatives. nih.gov Similarly, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain inhibitors, has been synthesized from 4-methoxyaniline through cyclization, nitration, and chlorination steps. nih.gov

The design of these molecules is often guided by the principle of creating structural diversity to explore a wide range of biological interactions. Researchers synthesize series of related compounds where specific positions on the scaffold are systematically varied. This approach was used in the creation of 6-chloro-1-phenylbenzazepine analogs, where variations were introduced at the C-7, C-8, N-3, C-3′, and C-4′ positions to probe the structural requirements for receptor binding.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Optimized Bioactivity

Once a series of derivatives is synthesized, Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for identifying the most promising compounds and guiding further optimization. These studies correlate specific changes in a molecule's structure with its biological activity and physicochemical properties.

For example, in a study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as anti-hepatitis B virus (HBV) agents, SAR analysis revealed that most of the synthesized compounds possessed potent anti-HBV activity. This systematic study allowed researchers to understand how different substituents on the quinolone core influence its ability to inhibit viral replication and antigen secretion.

Similarly, SAR studies on a series of 6-chloro-1-phenylbenzazepines helped to understand the tolerance of this template for various substituent groups in relation to its affinity for the Dopamine D1 Receptor (D1R). These studies confirmed that a 6-chloro group can enhance D1R affinity and that substituents on both the benzazepine nitrogen and the 1-phenyl ring significantly contribute to this affinity. In the development of pyridine-3-carbonitrile (B1148548) derivatives as potential anticancer agents, SAR analysis showed that introducing a methoxy (B1213986) group at the 2-position of a phenyl ring attached to the core structure increased cytotoxic activity. It was also noted that larger substituents, such as bromo over chloro, were beneficial for activity.

Exploration of Therapeutic Modalities and Targets

The derivatives of the this compound scaffold and related structures have been evaluated across a spectrum of therapeutic areas, targeting infectious diseases, cancer, and immune system modulation.

The search for new antimicrobial and antifungal agents is a critical area of research. Derivatives incorporating the chloropyridine motif have shown significant promise. In one study, a series of novel 1,2,4-triazole (B32235) derivatives were synthesized and screened for their biological activity. Several of these compounds, particularly those with chloro-substitutions, exhibited strong antifungal effects against Microsporum gypseum, with some being more potent than the standard drug ketoconazole. These same compounds also displayed potent antibacterial activity against Staphylococcus aureus, with a 4-chloro derivative showing activity superior to the standard drug streptomycin.

Another study on 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives found that while the compounds generally exhibited weak antifungal activity, they possessed significant antibacterial properties. The study determined the minimum inhibitory concentrations (MIC) and evaluated the in vivo antibacterial activity against Escherichia coli.

Table 1: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Substitution | Antifungal MIC vs. M. gypseum (µg/mL) | Antibacterial MIC vs. S. aureus (µg/mL) |

|---|---|---|---|

| 5b | 2-chloro | <6.25 | 12.5 |

| 5c | 4-chloro | <6.25 | <6.25 |

| 5d | 2,4-dichloro | <6.25 | 12.5 |

| Ketoconazole | Standard | 12.5 | N/A |

| Streptomycin | Standard | N/A | 10 |

Data sourced from a study on novel 1,2,4-triazole derivatives.

The development of novel anticancer agents is a major focus of medicinal chemistry. A synthetic carbazole (B46965) derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol, which contains the key 6-chloropyridin structure, has been investigated for its anticancer properties. This compound was found to exhibit cytotoxic effects against human breast cancer (MCF-7) cells by inducing apoptosis and causing cell cycle arrest. Furthermore, it demonstrated anti-angiogenic activity by inhibiting key processes in the formation of new blood vessels, making it a potential multi-target therapeutic agent for cancer treatment.

In another line of research, a series of 4,6-disubstituted quinazoline derivatives were synthesized and screened for their cytotoxic activity against U937 leukemia cell lines, with some compounds showing promising anticancer effects. nih.gov Additionally, a series of 2-methoxypyridine-3-carbonitriles bearing various aryl substituents were synthesized and evaluated for their in vitro cytotoxicity against liver, prostate, and breast cancer cell lines. Several of these compounds exhibited promising antiproliferative effects with low micromolar IC50 values.

Table 2: Cytotoxic Activity of Selected Pyridine-3-carbonitrile Derivatives (IC50 in µM)

| Compound ID | Substitution | HepG2 (Liver) | DU145 (Prostate) | MBA-MB-231 (Breast) |

|---|---|---|---|---|

| 5d | 4-bromophenyl | 1.8 ± 0.1 | 2.1 ± 0.1 | 2.5 ± 0.1 |

| 5g | 3-nitrophenyl | 2.0 ± 0.1 | 1.9 ± 0.1 | 1.8 ± 0.1 |

| 5h | 4-nitrophenyl | 1.5 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 |

| 5i | 3-bromo-4-methoxyphenyl | 1.1 ± 0.1 | 1.5 ± 0.1 | 1.1 ± 0.1 |

Data sourced from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

The exploration of immunomodulatory agents is a growing field, with targets like CD38 gaining significant attention. CD38 is an enzyme that metabolizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical molecule in cellular metabolism. Inhibiting CD38 can raise NAD+ levels, which may have therapeutic benefits in various diseases. Research into inhibitors for this enzyme has led to the investigation of related heterocyclic structures.

A study focused on the discovery of novel inhibitors for the NAD-hydrolyzing enzyme CD38 identified 4-amino-8-quinoline carboxamides as potent, submicromolar inhibitors. Starting from a screening hit, a systematic exploration of the structure-activity relationships of substituents at the 4-, 6-, and 8-positions of the quinoline (B57606) ring led to compounds that were 10- to 100-fold more potent. Although this study focused on a quinoline core, the investigation of substituents at the 6-position highlights the relevance of substitution patterns analogous to the this compound scaffold in the design of potent enzyme inhibitors for immunomodulatory targets. These inhibitor compounds are valuable tools for further biological studies of the CD38 enzyme and for investigating the therapeutic potential of NAD+ enhancement.

Other Emerging Pharmacological Activities and Disease Indications

The therapeutic potential of picolinic acid derivatives extends to a variety of other disease indications. For instance, certain 5-substituted picolinic acid compounds have been found to possess inhibitory activity against the biosynthesis of interleukin-1 (IL-1) and tumor necrosis factor (TNF), suggesting their potential use in the treatment of inflammatory conditions. google.com

While direct studies on the anticancer properties of this compound derivatives are not prominent, other chlorinated pyridine (B92270) and quinoline derivatives have been investigated for such activities. For example, a novel synthetic carbazole derivative containing a 6-chloropyridin-4-yl)methyl moiety has demonstrated both cytotoxic effects against human cancer cells and anti-angiogenic activities. researchgate.net

The versatility of the pyridine and picolinic acid scaffold continues to be explored for new therapeutic applications, although the specific contributions of a 6-chloro and 4-methoxy substitution pattern remain to be fully elucidated in the pharmacological context.

Agrochemical Science and Sustainable Agriculture Applications

In the realm of agricultural science, derivatives of picolinic acid represent a significant class of compounds, particularly in the development of herbicides for weed management.

Development of Herbicidal Compounds and Their Mechanism of Action

Picolinic acid and its derivatives are well-established as a class of synthetic auxin herbicides. nih.govmdpi.com These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but at concentrations that lead to uncontrolled growth and ultimately, the death of susceptible plant species. mdpi.com The development of herbicides based on the picolinic acid scaffold has led to several commercially successful products.

The herbicidal mechanism of picolinic acid derivatives is rooted in their activity as synthetic auxins. nih.govmdpi.com These compounds bind to auxin receptors in plants, with a notable specificity for the F-box protein AFB5. nih.gov This binding initiates a signaling cascade that results in the overexpression of auxin-responsive genes, leading to an accumulation of ethylene (B1197577) and abscisic acid, which are key mediators of the herbicidal effects. nih.gov

Research has focused on modifying the picolinic acid structure to enhance herbicidal potency and spectrum. For example, the introduction of a pyrazolyl group at the 6-position of the picolinic acid ring has been shown to be a promising strategy for discovering novel synthetic auxin herbicides. nih.govmdpi.com Studies on 3-chloro-6-pyrazolyl-picolinate derivatives have demonstrated that these compounds can exhibit superior post-emergence herbicidal activity and a broader weed control spectrum compared to older picolinate (B1231196) herbicides like clopyralid. nih.gov

The following table summarizes the post-emergence herbicidal activity of selected 3-chloro-6-pyrazolyl-picolinate derivatives against various weed species.

Table 1: Post-emergence Herbicidal Activity of Selected 3-Chloro-6-pyrazolyl-picolinate Derivatives at 400 g ha⁻¹ (Data sourced from a study on novel picolinate derivatives. nih.gov)

| Compound | Weed Species | Herbicidal Activity (%) |

|---|---|---|

| c5 | Amaranthus retroflexus | 100 |

| c5 | Chenopodium album | 100 |

| c5 | Abutilon theophrasti | 90 |

| c5 | Solanum nigrum | 85 |

| Clopyralid | Amaranthus retroflexus | 80 |

| Clopyralid | Chenopodium album | 85 |

| Clopyralid | Abutilon theophrasti | 70 |

Further research into 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds has also yielded derivatives with potent herbicidal activity, with some compounds showing significantly higher efficacy than the commercial herbicide picloram (B1677784). mdpi.com

Table 2: Post-emergence Herbicidal Activity of a Selected 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic Acid Derivative (V-8) at 300 g ha⁻¹ (Data sourced from a study on novel picolinic acid derivatives. mdpi.com)

| Compound | Weed Species | Herbicidal Activity (%) |

|---|---|---|

| V-8 | Amaranthus retroflexus | 100 |

| V-8 | Chenopodium album | 100 |

| V-8 | Abutilon theophrasti | 95 |

| V-8 | Solanum nigrum | 90 |

| Picloram | Amaranthus retroflexus | 90 |

| Picloram | Chenopodium album | 90 |

| Picloram | Abutilon theophrasti | 80 |

Acetyl-CoA carboxylase (ACCase) is a crucial enzyme in the biosynthesis of fatty acids in plants. wikipedia.org Inhibition of this enzyme is a well-established mode of action for several classes of herbicides, primarily used for controlling grass weeds. nih.gov These herbicides are known as ACCase inhibitors.

Based on the available scientific literature, there is no evidence to suggest that this compound or other picolinic acid derivatives function as inhibitors of ACCase. The primary and well-documented mechanism of action for picolinic acid herbicides is their activity as synthetic auxins. nih.govmdpi.com The distinct physiological and biochemical effects of synthetic auxins are fundamentally different from those of ACCase inhibitors. Therefore, research and development efforts concerning picolinic acid-based herbicides are focused on optimizing their synthetic auxin activity rather than exploring ACCase inhibition.

Design and Efficacy Studies of Fungicidal Agents (e.g., Picolinamide (B142947) Fungicides)

The development of picolinamide fungicides represents a significant advancement in the control of plant pathogenic fungi. These fungicides are noted for their novel mode of action, which involves the inhibition of mitochondrial respiration by targeting the Quinone inside (Qi) site of the cytochrome bc1 complex (Complex III). google.commdpi.comresearchgate.net This mechanism is distinct from that of strobilurin (QoI) fungicides, which target the Quinone outside (Qo) site of the same complex, thereby providing a valuable tool for managing resistance to existing fungicide classes. google.commdpi.comresearchgate.net

Research has led to the creation of highly effective picolinamide fungicides, such as fenpicoxamid (B607437) and florylpicoxamid (B6595160), which are derived from the natural antifungal product UK-2A, a metabolite of Streptomyces sp. mdpi.comresearchgate.net Fenpicoxamid itself is considered a pro-fungicide; it is converted within the target fungus into the more potent metabolite, UK-2A. google.com

Efficacy studies have demonstrated that these picolinamide derivatives possess a broad spectrum of activity against numerous fungal pathogens in the Ascomycota and Basidiomycota phyla. researchgate.netnih.gov For instance, florylpicoxamid is active against 21 different plant pathogenic fungi. researchgate.netnih.gov Research has shown significant efficacy against critical agricultural diseases, including:

Septoria leaf blotch of wheat (Zymoseptoria tritici)

Cercospora leaf spot of sugar beet (Cercospora beticola)

Black Sigatoka in bananas (Mycosphaerella fijiensis)

Various diseases caused by Alternaria spp., Botrytis spp., and Monilinia spp. google.commdpi.comresearchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the fungicidal potency of these compounds. Research has shown that chloro-substituted picolinamide derivatives exhibit particularly high antifungal activity. One study found that a chloro-substituted derivative was most effective against Rhizoctonia solani and Alternaria alternata.

| Fungicide Derivative | Target Pathogen | Efficacy Finding | Reference |

|---|---|---|---|

| Florylpicoxamid | Zymoseptoria tritici | 80% growth inhibition (in vitro) at 0.0046 mg/L | nih.gov |

| Fenpicoxamid | Cercospora beticola | Provided significantly better control (76.45%) than difenoconazole (B1670550) (67.91%) in field trials | mdpi.com |

| N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | ED₅₀ of 29.1 µg/mL | |

| N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | ED₅₀ of 33.9 µg/mL |

Investigational Research on Insecticidal and Acaricidal Applications

While the picolinamide scaffold derived from picolinic acids is a primary focus for fungicide development, its exploration for insecticidal and acaricidal properties is also an emerging area of research. Although patents for some picolinamide compounds mention potential use as insecticides and acaricides, specific research detailing the efficacy of derivatives from this compound for these applications is limited in publicly available literature. google.comgoogle.comgoogle.com

However, recent studies on structurally related compounds highlight the potential of the picolinamide chemical class in insect control. A March 2025 study detailed the design of new isoxazoline (B3343090) cyclopropyl-picolinamide derivatives with potent insecticidal activity. acs.orgresearchgate.net One compound from this series, FSA37, demonstrated excellent efficacy against several major agricultural pests. acs.org

| Compound | Target Pest | LC₅₀ (mg/L) | Reference |

|---|---|---|---|

| FSA37 | Plutella xylostella (Diamondback Moth) | 0.077 | acs.org |

| FSA37 | Spodoptera litura (Tobacco Cutworm) | 0.104 | acs.org |

| FSA37 | Spodoptera exigua (Beet Armyworm) | 0.198 | acs.org |

These findings, while not directly involving this compound, suggest that the broader picolinamide chemical structure is a promising starting point for the development of novel insecticides. acs.org The research indicated that the cyclopropyl-picolinamide portion of the molecule could be key to its biological activity. acs.org Further investigation is required to determine if derivatives of this compound can be optimized to exhibit commercially viable insecticidal or acaricidal properties.

Environmental Fate Research and Degradation Pathways in Agrochemical Contexts

The persistence and mobility of these compounds are influenced by soil properties, such as organic matter content, and environmental conditions like temperature and moisture. upm.edu.my Picloram, another picolinic acid derivative, was found to persist longer in soils with higher organic matter, which can increase adsorption and reduce leaching. upm.edu.my The half-life of picloram in soil was also observed to decrease with increasing temperature and moisture levels, indicating faster degradation under warmer, wetter conditions. upm.edu.my

Key degradation pathways for these agrochemicals include:

Metabolism: In both target fungi and crop plants, fenpicoxamid is metabolized into its more fungicidally active form, UK-2A. google.com This transformation is a crucial step in its mode of action and also a pathway of degradation for the parent compound. google.com

Hydrolysis: The breakdown of the chemical structure by water is a primary degradation pathway for many pesticides. sigmaaldrich.com

Photodegradation: Exposure to sunlight can break down pesticide molecules on plant and soil surfaces. researchgate.net The chemical structure of picolinamides can influence their stability; for example, derivatizing the hydroxyl group of UK-2A to create fenpicoxamid significantly improved its stability on surfaces and under UV light, enhancing its field efficacy. google.com

Microbial Degradation: Soil microorganisms can play a significant role in breaking down fungicides. The application of fungicides can, in turn, alter the composition and activity of the soil microbiome. wipo.int

Regulatory assessments by bodies such as the U.S. Environmental Protection Agency (EPA) have evaluated the environmental risks of these compounds. For florylpicoxamid, no significant risks to mammals, birds, or honeybees were identified when used according to label directions. researchgate.net However, potential risks to fish and aquatic invertebrates were noted, leading to mitigation measures to protect these non-target species. researchgate.net

Reactivity and Mechanistic Studies of 6 Chloro 4 Methoxypicolinic Acid in Organic Synthesis

Transition Metal-Catalyzed Coupling Reactions of 6-Chloro-4-methoxypicolinic Acid Derivatives

The chlorine substituent on the pyridine (B92270) ring of this compound and its derivatives serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling Methodologies with Aryl Halides and Related Substrates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. researchgate.netyoutube.com While direct Suzuki coupling of this compound itself can be challenging due to the presence of the acidic proton of the carboxylic acid, its derivatives, such as esters or amides, are more amenable substrates.

For instance, derivatives of 2-chloropyridines, a class of compounds to which this compound belongs, have been successfully employed in Suzuki-Miyaura reactions. acs.org The reaction of a 2-chloropyridine (B119429) derivative with an aryl boronic acid in the presence of a palladium catalyst and a base leads to the formation of a 2-arylpyridine. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

A scalable and environmentally friendly protocol for Suzuki-Miyaura cross-coupling in water using a vitamin E-derived surfactant, TPGS-750-M, has been reported for the synthesis of 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine. researchgate.net This highlights the potential for developing greener synthetic routes for derivatives of this compound.

Studies on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have provided insights into the regioselectivity of the coupling process. nih.gov This knowledge can be extrapolated to predict and control the outcomes of similar reactions involving derivatives of this compound. The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity in these transformations. researchgate.netacs.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyridine Derivatives

| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Reference |

| 2,6-Dichloropyridine | Alkyl Pinacol Boronic Esters | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 2-Chloro-6-alkylpyridine | acs.org |

| 4-Chloro-pyrimidine | 6-Methoxypyridin-3-ylboronic acid | Pd(OAc)₂/TPGS-750-M | K₂CO₃ | Water | 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Mono-, di-, and tri-arylated pyridines | nih.gov |

Palladium-Catalyzed Transformations and Other Cross-Coupling Reactions

Beyond the Suzuki reaction, palladium catalysts are instrumental in a variety of other cross-coupling reactions involving chloropyridine derivatives. These transformations enable the introduction of diverse functional groups onto the pyridine ring. For example, palladium-catalyzed C-H activation and arylation of pyridine derivatives offer a direct method for forming C-C bonds without the need for pre-functionalized substrates. nih.govnih.gov

Palladium-catalyzed ureidation of 2-chloropyridines with both aryl and aliphatic ureas has been achieved using xantphos (B1684198) as a ligand, providing access to pyridin-2-yl ureas. thieme-connect.de This type of reaction could be applied to derivatives of this compound to synthesize novel compounds with potential biological activity.

Furthermore, palladium-catalyzed cross-coupling reactions between 2-chloropyrazines and various aromatic heterocycles like furan, thiophene, and pyrrole (B145914) have been reported to give the corresponding coupled products in moderate to good yields. clockss.org This suggests that similar couplings with derivatives of this compound are feasible.

The choice of ligand is critical in these palladium-catalyzed reactions. For instance, in the intramolecular C-H arylation of pyridine derivatives, the use of a phosphine (B1218219) ligand like PPh₃ significantly improves the yield of the cyclized product. nih.gov Similarly, sterically encumbered bidentate phosphine ligands have been shown to be effective in the Suzuki-Miyaura coupling of aryl chlorides with organoboron compounds. acs.org

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the positions activated by the electron-withdrawing nitrogen atom. stackexchange.comyoutube.com The chlorine atom at the 6-position is a good leaving group, making this position a primary site for nucleophilic attack.

Nucleophilic aromatic substitution on pyridines generally occurs regioselectively at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com This is because the anionic intermediate formed upon nucleophilic attack at these positions is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com Attack at the 3- or 5-position does not allow for this stabilization. stackexchange.comyoutube.com

The reaction of a 2-chloropyridine with a nucleophile, such as an amine, proceeds via an addition-elimination mechanism. youtube.comyoutube.com The nucleophile first adds to the carbon bearing the chlorine atom, disrupting the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. pressbooks.pub Subsequently, the chloride ion is eliminated, restoring the aromaticity and yielding the substituted product. youtube.compressbooks.pub

Electrophilic Aromatic Substitution Reactions and Regioselectivity (e.g., Nitration)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgwikipedia.org However, under specific conditions, EAS reactions such as nitration can occur.

The regioselectivity of EAS on substituted pyridines is influenced by the electronic effects of the existing substituents. wikipedia.org For pyridine itself, electrophilic attack typically occurs at the 3-position (meta to the nitrogen). rsc.org In the case of this compound, the directing effects of the chloro, methoxy (B1213986), and carboxylic acid groups must be considered. The methoxy group is a strong activating group and an ortho, para-director, while the chloro and carboxylic acid groups are deactivating and meta-directing. wikipedia.orgmasterorganicchemistry.com

Computational studies on the nitration of pyridine and its derivatives have provided insights into the reaction mechanism and regioselectivity. rsc.orgresearchgate.net These studies suggest that the nitration of pyridine-N-oxide, a more activated derivative, can lead to substitution at the 4-position. rsc.org Therefore, conversion of the nitrogen in this compound to its N-oxide could be a strategy to facilitate electrophilic substitution.

The mechanism of EAS involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized cationic intermediate, often called a σ-complex or an arenium ion. masterorganicchemistry.comlibretexts.org This is typically the rate-determining step. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

Carboxylic Acid Functional Group Transformations (e.g., Decarboxylation)

The carboxylic acid group of this compound can undergo various transformations, with decarboxylation being a notable reaction for picolinic acids and their derivatives. The thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound is known as the Hammick reaction, which yields 2-pyridyl-carbinols. wikipedia.org The reaction proceeds through a zwitterionic intermediate formed upon decarboxylation. wikipedia.orgcdnsciencepub.com

The rate of decarboxylation of picolinic acids is influenced by the pH of the solution and the nature of the substituents on the pyridine ring. cdnsciencepub.comcdnsciencepub.com Studies have shown that both electron-withdrawing and electron-releasing substituents at the 3-position can accelerate the decarboxylation of picolinic acid. cdnsciencepub.com This acceleration is attributed to steric hindrance that interferes with the coplanarity of the carboxyl group and the aromatic ring, thereby weakening the bond between them. cdnsciencepub.com

In addition to thermal decarboxylation, transition-metal-free decarboxylative halogenation of 2-picolinic acids has been developed as a method to synthesize 2-halogen-substituted pyridines. rsc.org Furthermore, transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids have emerged as a powerful tool for forming various carbon-carbon and carbon-heteroatom bonds. rsc.org These methods could potentially be adapted for this compound to achieve novel transformations. Microbial degradation pathways of picolinic acid also involve decarboxylation steps, highlighting the biological relevance of this reaction. nih.gov

Oxidation and Reduction Chemistry of the Pyridine Ring System and Substituents

The pyridine ring and its substituents in this compound can undergo both oxidation and reduction reactions. The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like peracids or hydrogen peroxide. wikipedia.orgbiosynce.comyoutube.com This transformation is significant as it can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. biosynce.com For instance, pyridine N-oxides can facilitate electrophilic substitution at the 4-position. rsc.orgbiosynce.com The resulting N-oxides can then be deoxygenated to regenerate the pyridine ring. youtube.com

The pyridine ring is generally resistant to oxidation, especially under acidic conditions where it forms a pyridinium (B92312) salt. biosynce.com If side chains are present, they are more likely to be oxidized. biosynce.com

Reduction of the pyridine ring is a common transformation. acs.org Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium can reduce the pyridine ring to a piperidine (B6355638) ring. wikipedia.org Partial reduction of electron-deficient pyridines to dihydropyridines can also be achieved using methods like the Birch reduction. acs.org The positive charge created by the alkylation of the pyridine nitrogen increases its reactivity towards both oxidation and reduction. wikipedia.org

Intellectual Property and Patent Landscape for 6 Chloro 4 Methoxypicolinic Acid

Analysis of Key Patents for Synthesis and Production Methodologies

The synthesis of picolinic acids, particularly the arylpicolinates to which 6-chloro-4-methoxypicolinic acid belongs, is a well-documented field in patent literature. The primary value lies in creating efficient, high-yield, and industrially scalable processes. Key patents reveal multi-step synthetic routes that often involve the construction of a pyridine (B92270) ring system or, more commonly, the coupling of pre-formed aromatic rings.

One favored route described in process patents involves a cross-coupling reaction, such as the Suzuki reaction, to generate the biaryl system integral to the final molecule. chemicalbook.com This strategy is highlighted in patents for the production of the herbicide halauxifen-methyl (B1255740), which contains the this compound core. For instance, a process may start with the metallation and subsequent borylation of a chloro-fluoro-anisole derivative to create a boronic acid. chemicalbook.com This intermediate is then coupled with a protected 4-amino-3,6-dichloropicolinate methyl ester. patsnap.com The final steps involve deprotection to yield the target compound. chemicalbook.com This approach is favored for its efficiency and is detailed in various patents from Dow AgroSciences (now Corteva Agriscience), the primary innovator in this chemical space. chemicalbook.compatsnap.com